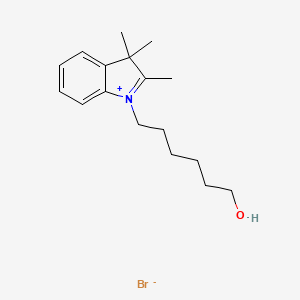
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a hydroxyhexyl side chain and a trimethylated indolium core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromohexanol attacks the indolenine core, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of substituted indolium compounds.
Scientific Research Applications
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific side chain and trimethylated indolium core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, also known by its CAS number 380915-91-3, is a synthetic compound with potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H26BrNO. The compound features an indolium structure with a hydroxyhexyl side chain that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 324.31 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| CAS Number | 380915-91-3 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage due to neurotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary data indicate that the compound has antimicrobial effects against certain bacterial strains.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve modulation of cellular signaling pathways and interaction with specific receptors involved in oxidative stress responses.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The treated group showed improved behavioral outcomes in memory and learning tests compared to the control group.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting a potential role as a novel antimicrobial agent.
Properties
CAS No. |
380915-91-3 |
|---|---|
Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexan-1-ol;bromide |
InChI |
InChI=1S/C17H26NO.BrH/c1-14-17(2,3)15-10-6-7-11-16(15)18(14)12-8-4-5-9-13-19;/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UVRMMRUCKFOFRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















